molecular formula C23H31N3O5S B2638935 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946343-25-5

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Cat. No.: B2638935
CAS No.: 946343-25-5
M. Wt: 461.58
InChI Key: DMWJCTGLKAJGQN-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure that integrates a benzenesulfonamide group with indoline and morpholine heterocycles, a design motif often associated with targeted biological activity. The benzenesulfonamide group is a prevalent pharmacophore in many therapeutic agents, known for its ability to interact with enzymes and receptors. The inclusion of a morpholine ring, a common feature in drug design, can influence the molecule's solubility and its interaction with biological systems. Similarly, the indoline moiety provides a rigid, hydrophobic core that can be crucial for binding to specific protein targets. While the specific mechanism of action for this compound is an area of ongoing investigation, its molecular architecture suggests potential as a key intermediate or candidate for developing novel protease inhibitors, kinase inhibitors, or G-protein-coupled receptor (GPCR) modulators. Researchers can leverage this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a building block for further synthetic elaboration. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5S/c1-25-9-8-18-14-17(4-6-20(18)25)21(26-10-12-31-13-11-26)16-24-32(27,28)23-7-5-19(29-2)15-22(23)30-3/h4-7,14-15,21,24H,8-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWJCTGLKAJGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the dimethoxy groups through electrophilic aromatic substitution. The morpholinoethyl side chain is then attached via nucleophilic substitution, and the final step involves the coupling of the indolinyl moiety through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key structural motifs with several benzenesulfonamide derivatives, including:

3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide (Ro-61-8048)
  • Structural Differences: Replaces the indolin-morpholinoethyl side chain with a thiazole ring bearing a 3-nitrophenyl group.
  • Biological Activity : A potent KMO inhibitor, increasing kynurenic acid (KYNA) levels in parkinsonian monkeys and reducing levodopa-induced dyskinesias .
  • Key Insight: The morpholinoethyl group in the target compound may enhance solubility or target engagement compared to Ro-61-8048’s thiazole ring.
N-((2,2-Dimethyl-2H-Chromen-6-yl)Methyl)-3,4-Dimethoxy-N-(2-Morpholinoethyl)Benzenesulfonamide
  • Structural Differences : Substitutes the indolin group with a chromenylmethyl moiety.
  • Analytical Data : Reported ¹³C NMR (δ 152.4, 150.4 ppm for aromatic carbons) and HRMS (m/z 447.1949 [M+H]⁺) .
  • Implication : The chromenyl group may alter pharmacokinetics compared to the indolin group in the target compound.
2-Fluoro-N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)Benzenesulfonamide
  • Structural Differences : Replaces 2,4-dimethoxy with a single fluorine atom at position 2.
  • Hypothesis : The fluorine atom’s electronegativity may influence binding affinity, though biological data are unavailable .
KMO Inhibition
  • Ro-61-8048: Reduces 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) levels, with demonstrated efficacy in primate models .
  • Compound 68 (): A morpholino-containing KMO inhibitor showing 64% inhibition, outperforming analogs with pyrrolidine (9%) or piperidine (24%) groups .
  • Target Compound: Likely shares KMO inhibitory activity due to the morpholinoethyl group, though empirical data are needed.
HIF Pathway Modulation
  • Chromenylmethyl Analogue () : Targets HIF-1, suggesting benzenesulfonamides with bulky substituents may diverge into other therapeutic pathways .

Analytical and Pharmacokinetic Data

Compound Name Core Structure Key Substituents HRMS [M+H]⁺ Biological Target
Target Compound Benzenesulfonamide 2,4-Dimethoxy, indolin, morpholinoethyl N/A KMO (hypothesized)
Ro-61-8048 Benzenesulfonamide 3,4-Dimethoxy, thiazole-nitrophenyl N/A KMO
Chromenylmethyl Analog Benzenesulfonamide 3,4-Dimethoxy, chromenylmethyl 447.1949 HIF-1
2-Fluoro Analog Benzenesulfonamide 2-Fluoro, indolin, morpholinoethyl N/A Unknown

Biological Activity

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzenesulfonamide moiety, which is known for its biological activity. The molecular formula is C20H26N2O4S, with a molecular weight of approximately 394.5 g/mol. The key structural features include:

  • Dimethoxy groups at positions 2 and 4 of the benzene ring.
  • A morpholinoethyl side chain linked to an indole derivative.

Research indicates that compounds similar to 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide may interact with various biological targets, including:

  • Inhibition of Perforin Activity : Some benzenesulfonamide derivatives have been shown to inhibit perforin, a protein involved in immune responses and cytotoxicity. This inhibition can affect the activity of immune cells, potentially leading to therapeutic applications in autoimmune diseases and cancer treatments .
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Therapeutic Potential

The therapeutic potential of this compound is being explored in several areas:

  • Cancer Therapy : Due to its ability to inhibit cell proliferation, there is interest in developing it as an anticancer agent. In vitro studies have demonstrated efficacy against specific cancer cell lines, warranting further investigation in vivo.
  • Neurological Disorders : The indole structure may contribute neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency .
  • Animal Models : In murine models of cancer, administration of the compound led to reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Data Table

Study TypeModelKey Findings
In VitroHeLa Cell LineIC50 = 15 µM; significant reduction in viability
In VitroMCF-7 Cell LineInduction of apoptosis observed at higher concentrations
Animal ModelMurine Xenograft ModelReduced tumor size; increased apoptotic markers

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